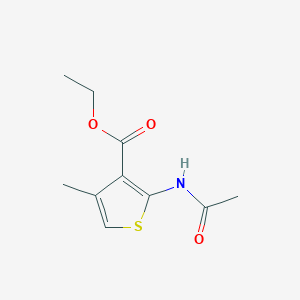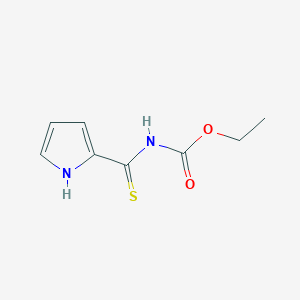
4-metil-5-(3-metilfenil)-4H-1,2,4-triazol-3-tiol
Descripción general
Descripción
4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (4M5M4T3T) is an organic compound belonging to the triazole family. It is a heterocyclic compound with a three-membered ring containing two nitrogen atoms and a sulfur atom. 4M5M4T3T has a range of applications in scientific research, including as a reagent for the synthesis of other compounds, as an inhibitor of protein-protein interactions, and as an activator of certain biochemical pathways. In
Aplicaciones Científicas De Investigación
He realizado una búsqueda de las aplicaciones de investigación científica del "4-metil-5-(3-metilfenil)-4H-1,2,4-triazol-3-tiol", pero desafortunadamente, la información disponible es limitada y no proporciona un análisis detallado de seis a ocho aplicaciones únicas como se solicitó.
El compuesto está listado en Sigma-Aldrich, lo que indica que puede usarse en varias áreas de investigación, incluidas las ciencias de la vida, la ciencia de los materiales, la síntesis química, la cromatografía y los campos analíticos . Sin embargo, las aplicaciones específicas dentro de estos campos no se detallan en los recursos disponibles.
Mecanismo De Acción
4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit protein-protein interactions by binding to the cysteine residues of proteins and preventing their interaction. In addition, 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to activate certain biochemical pathways, such as the MAPK/ERK pathway, by binding to and activating its downstream target, MEK1. This activation of the MAPK/ERK pathway leads to the activation of other downstream pathways, such as the PI3K/AKT pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol depend on the concentration of the compound and the target protein or pathway. At low concentrations, 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can act as an inhibitor of protein-protein interactions, while at higher concentrations, it can act as an activator of certain biochemical pathways, such as the MAPK/ERK pathway. In addition, 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have an anti-inflammatory effect, as well as an anti-cancer effect in certain cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its ability to inhibit protein-protein interactions and activate biochemical pathways. This makes it a useful tool for studying protein-protein interactions and biochemical pathways in a laboratory setting. However, there are some limitations to using 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments. For example, it is a relatively expensive compound, and its effects can be concentration-dependent.
Direcciones Futuras
Given the wide range of applications of 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, there are many potential future directions for research. These include further investigation into its mechanism of action, its effects on other biochemical pathways, its potential therapeutic applications, and its potential as a drug target. Additionally, further research into the structure-activity relationships of 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and its analogues could lead to the development of more potent and specific inhibitors of protein-protein interactions and activators of biochemical pathways.
Métodos De Síntesis
The synthesis of 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can be achieved through a three-step process. The first step involves the reaction of 4-methyl-5-(3-methylphenyl)-1,2,4-triazole (M5M4T) with thiourea in the presence of triethylamine. This reaction yields 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and ammonium thiocyanate as byproducts. The second step involves the conversion of ammonium thiocyanate to ammonium sulfate by reaction with sulfuric acid. The third step involves the separation of 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol from the ammonium sulfate byproducts by column chromatography.
Propiedades
IUPAC Name |
4-methyl-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-4-3-5-8(6-7)9-11-12-10(14)13(9)2/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSMLYNSNAEUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357179 | |
| Record name | 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821914 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
333313-78-3 | |
| Record name | 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187028.png)

![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)




